molecular formula C12H15N3O B1306437 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine CAS No. 957313-19-8

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Cat. No.: B1306437
CAS No.: 957313-19-8
M. Wt: 217.27 g/mol
InChI Key: OPJUZOFAZBHXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine typically involves the reaction of 3-methoxyphenylacetonitrile with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or experimental outcome .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-Hydroxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine
  • 2-[1-(3-Nitro-phenyl)-ethyl]-2H-pyrazol-3-ylamine
  • 2-[1-(3-Bromo-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Uniqueness

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to its molecular targets .

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(15-12(13)6-7-14-15)10-4-3-5-11(8-10)16-2/h3-9H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJUZOFAZBHXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.